molecular formula C15H10FNO6 B6408380 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261916-41-9

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6408380
CAS RN: 1261916-41-9
M. Wt: 319.24 g/mol
InChI Key: NFIOHEQHNDGRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid (FMNB) is a novel compound that has been the subject of increasing scientific interest in the past few years. FMNB is a highly fluorinated nitrobenzoic acid that has been shown to have a range of biochemical, physiological, and pharmacological effects.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including cell culture studies, drug screening, and enzyme inhibition assays. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used to study the effects of nitrobenzoic acids on cell proliferation and cell differentiation. It has also been used to study the effects of nitrobenzoic acids on enzymes involved in drug metabolism and drug transport. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used to study the effects of nitrobenzoic acids on the expression of genes involved in drug metabolism.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to interact with and modulate the activity of enzymes involved in drug metabolism. Specifically, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of transporters involved in drug absorption and distribution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% have been studied in a variety of cell culture and animal models. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a range of effects on cellular metabolism, including the modulation of gene expression and protein synthesis. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a range of effects on the activity of enzymes involved in drug metabolism and drug transport.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% for laboratory experiments include its ease of synthesis, low cost, and wide range of applications. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to be relatively non-toxic, making it a safe and effective compound for use in laboratory experiments. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% for laboratory experiments, including its limited solubility in water and its potential to interact with other compounds in the environment.

Future Directions

The potential future directions for 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into the structure-activity relationships of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% and its derivatives could lead to the development of more effective compounds for use in laboratory experiments. Finally, further research into the safety and toxicity of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could lead to its use in clinical trials.

Synthesis Methods

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction of 2-fluoro-4-methoxybenzaldehyde and 2-nitrobenzoic acid. The reaction is performed in the presence of an acid catalyst, such as sulfuric acid, and the reaction is typically run at room temperature. The reaction is typically complete within 1-2 hours, and the resulting product is 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%.

properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)9-3-4-10(12(16)6-9)8-2-5-11(14(18)19)13(7-8)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIOHEQHNDGRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691449
Record name 2'-Fluoro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid

CAS RN

1261916-41-9
Record name 2'-Fluoro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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